2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate
Description
The compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate is a structurally complex molecule featuring three distinct moieties:
1,3-Dioxooctahydroisoindole unit: This bicyclic lactam system contributes rigidity and hydrogen-bonding capabilities via its carbonyl groups, which may dictate crystallinity or intermolecular interactions .
Phenylpropanoate ester: The aromatic phenyl group and ester linkage provide hydrophobic character and metabolic stability, common features in bioactive molecules .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-18-17-29(2,3)30-24-14-13-20(16-23(18)24)35-28(34)25(15-19-9-5-4-6-10-19)31-26(32)21-11-7-8-12-22(21)27(31)33/h4-6,9-10,13-14,16-17,21-22,25,30H,7-8,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJUACCNLTVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate typically involves multi-step organic reactions. The starting materials often include 2,2,4-trimethyl-1,2-dihydroquinoline and 1,3-dioxooctahydro-2H-isoindole, which are reacted under specific conditions to form the desired product. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 472.58 g/mol. The structure features a quinoline moiety combined with an isoindole derivative, which contributes to its unique chemical properties.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Antioxidant Activity : It may inhibit lipid peroxidation and scavenge free radicals, making it a candidate for developing antioxidant therapies.
- Enzyme Modulation : Research indicates potential interactions with specific enzymes involved in metabolic pathways, which could be harnessed for drug development.
Material Science
Due to its unique structural features:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
- Dyes and Pigments : The compound's chromophoric properties allow its use in creating dyes with specific light absorption characteristics.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various quinoline derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage.
Case Study 2: Polymer Synthesis
Another research project focused on using this compound as a monomer in polymerization reactions. The resultant polymers exhibited improved thermal stability compared to traditional polymers, highlighting its utility in advanced material applications.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on structural formulas.
Key Observations :
- The target compound’s 1,2-dihydroquinoline core distinguishes it from the tetrahydroquinazoline in Compound 32 , which lacks the methyl groups and phenylpropanoate chain.
- The 1,3-dioxooctahydroisoindole moiety is absent in triazole-based analogs (e.g., Compound 2 ), which instead rely on fluorinated aryl groups for bioactivity.
Insights :
- The target compound’s synthesis likely requires multi-step coupling of the dihydroquinoline and isoindole precursors, analogous to the thianthrenium-based method for Compound 32 .
- Lower yields in Compound 32 (57%) versus Compound 7a (61%) suggest steric challenges in isoindole-containing systems compared to oxadiazole derivatives.
Physicochemical and Functional Properties
Hydrogen Bonding and Crystallinity
- The target compound’s 1,3-dioxooctahydroisoindole and ester groups can act as hydrogen-bond acceptors, favoring crystalline packing similar to Compound 32 .
- In contrast, oxadiazole-containing Compound 7a relies on N–H and C=O interactions, which may reduce melting points compared to the rigid isoindole system.
Solubility and Bioactivity
- Anticonvulsant activity reported for quinolin-2(1H)-one derivatives (e.g., Compound 7a) suggests the target compound could share neurological applications, though experimental validation is needed.
Biological Activity
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanoate is a complex organic compound with potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects based on recent studies and findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 472.58 g/mol |
| Molecular Formula | C29H32N2O4 |
| LogP | 5.2688 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 60.186 Ų |
The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. It interacts with various molecular targets, including enzymes and receptors, influencing cellular signaling pathways. Specifically, it has been shown to:
- Reduce Oxidative Stress : The compound exhibits significant antioxidant activity, which helps in mitigating oxidative damage in cells. In studies involving acetaminophen-induced liver injury in rats, it was found to normalize antioxidant enzyme functions and reduce markers of oxidative stress such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane .
- Inhibit Inflammation : It decreases the levels of pro-inflammatory cytokines and transcription factors like NF-κB, contributing to reduced inflammation in tissues .
Case Study: Hepatoprotective Effects
A notable study explored the hepatoprotective effects of the compound against acetaminophen-induced liver damage in rats. Key findings include:
- Oxidative Stress Markers : The administration of the compound significantly reduced oxidative stress markers and improved liver function indices.
- Caspase Activity : The treatment led to decreased activities of caspases involved in apoptosis (caspase-3, caspase-8, and caspase-9), indicating a protective effect against cell death pathways .
Antioxidant Activity Comparison
The antioxidant activity of this compound has been compared with other derivatives of dihydroquinoline. The results are summarized in the following table:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,2,4-trimethyl-1,2-dihydroquinolin | 25 | Reduces ROS and inhibits lipid peroxidation |
| Ethoxyquin | 30 | Scavenges free radicals |
| Other Dihydroquinoline Derivatives | Varies (40+) | Varies by structure |
Q & A
Basic Research Questions
Q. What are the established multi-step synthetic routes for this compound, and what analytical methods validate intermediate purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the dihydroquinoline and isoindole moieties via esterification or amidation. Key steps include:
- Step 1 : Activation of the carboxylic acid group in the isoindole derivative using carbodiimide coupling agents (e.g., DCC/DMAP).
- Step 2 : Nucleophilic substitution or esterification with the dihydroquinoline alcohol under anhydrous conditions.
- Validation : Monitor reaction progress via TLC and confirm intermediate structures using -NMR (for regiochemical confirmation) and HPLC-MS (for purity >95%) .
Q. How is the compound characterized to confirm its stereochemical and functional group integrity?
- Methodological Answer :
- Stereochemistry : Use X-ray crystallography to resolve spatial configuration, particularly for the isoindole-dihydroquinoline junction.
- Functional Groups : FT-IR spectroscopy (C=O stretches at 1680–1720 cm for isoindole dioxo groups) and -NMR (quaternary carbons in the dihydroquinoline scaffold at δ 140–150 ppm).
- Supplementary Data : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] ion) .
Q. What preliminary biological screening assays are recommended to explore its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., isoindole derivatives with antitumor activity):
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Target Binding : Fluorescence polarization assays to assess interactions with enzymes like topoisomerase II .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for improved yield and selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., esterification energy barriers).
- Machine Learning : Train models on reaction datasets (e.g., solvents, catalysts) to predict optimal conditions (e.g., toluene as a solvent for steric hindrance mitigation).
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error by 40% .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
-
Comparative Analysis : Tabulate analogs’ structural features vs. activity (see Table 1).
-
Hypothesis Testing : If analog A (5-(1,3-Dioxoisoindol-2-yl)methylfuran) shows antimicrobial activity but analog B (6-Acetoxyisoindole) does not, investigate substituent effects (e.g., electron-withdrawing groups enhancing membrane penetration).
-
Structural Dynamics : Molecular dynamics simulations to compare ligand-receptor binding stability .
Table 1 : Bioactivity of Structural Analogs
Compound Biological Activity Key Substituent 5-(1,3-Dioxoisoindol-2-yl)methylfuran Antimicrobial Furan-methyl linkage 6-Acetoxyisoindole Antitumor Acetoxy group at C6 4-(N,N-Dimethylamino)phenyl isoindole Cytotoxic Dimethylamino-phenyl
Q. What methodologies ensure reproducibility in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring of esterification.
- Reactor Design : Use microreactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization).
- Statistical Optimization : Response surface methodology (RSM) to balance factors like temperature, catalyst loading, and reaction time .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
